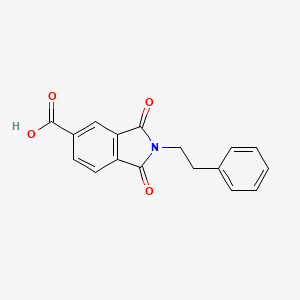

1,3-Dioxo-2-phenethyl-2,3-dihydro-1H-isoindole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3-Dioxo-2-phenethyl-2,3-dihydro-1H-isoindole-5-carboxylic acid is a complex organic compound with significant relevance in various fields of scientific research. This compound is characterized by its unique structure, which includes an isoindole ring system fused with a dioxo group and a phenethyl side chain. Its molecular formula is C17H13NO4, and it has a molecular weight of 295.29 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxo-2-phenethyl-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of phthalic anhydride with phenethylamine, followed by cyclization and oxidation steps. The reaction conditions often require the use of solvents such as acetic acid and catalysts like sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxo-2-phenethyl-2,3-dihydro-1H-isoindole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives .

Scientific Research Applications

1,3-Dioxo-2-phenethyl-2,3-dihydro-1H-isoindole-5-carboxylic acid has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of 1,3-Dioxo-2-phenethyl-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

1,3-Dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxylic acid: Similar structure but lacks the phenethyl side chain.

1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid: Similar core structure but without the phenethyl group.

1,3-Dioxo-2-phenethyl-2,3-dihydro-1H-isoindole-5-carboxylic acid hexyl ester: An ester derivative with a hexyl group instead of a carboxylic acid

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features. The presence of the phenethyl side chain and the dioxo groups contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

1,3-Dioxo-2-phenethyl-2,3-dihydro-1H-isoindole-5-carboxylic acid is a complex organic compound with the molecular formula C17H13NO4 and a molecular weight of 295.29 g/mol. This compound has garnered attention in the scientific community due to its potential biological activities, particularly as an inhibitor of heparanase, an enzyme implicated in various pathological processes including cancer metastasis and angiogenesis .

Chemical Structure and Properties

The compound features a unique isoindole ring system fused with a dioxo group and a phenethyl side chain. Its structural characteristics contribute to its biological activity, making it a candidate for further pharmacological exploration.

| Property | Value |

|---|---|

| Molecular Formula | C17H13NO4 |

| Molecular Weight | 295.29 g/mol |

| IUPAC Name | 1,3-dioxo-2-(2-phenylethyl)isoindole-5-carboxylic acid |

| CAS Number | 166096-57-7 |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the activity of heparanase with IC50 values ranging from 200 to 500 nM, demonstrating high selectivity over human beta-glucuronidase . This inhibition is crucial as heparanase plays a role in tumor progression and metastasis.

The mechanism by which this compound exerts its biological effects involves the inhibition of specific enzymes or receptors associated with cell proliferation and angiogenesis. By targeting heparanase, the compound disrupts the tumor microenvironment, thereby impeding cancer cell migration and growth .

Case Studies

- Heparanase Inhibition : A study demonstrated that derivatives of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids significantly inhibited heparanase activity. Compounds similar to 1,3-Dioxo-2-phenethyl showed promising results in reducing tumor growth in preclinical models .

- Anti-Angiogenic Effects : Another investigation highlighted the anti-angiogenic properties of this compound class. The ability to inhibit endothelial cell migration suggests a potential application in treating diseases characterized by excessive angiogenesis .

Comparative Analysis with Similar Compounds

The biological activity of 1,3-Dioxo-2-phenethyl can be compared with similar compounds:

| Compound | Heparanase Inhibition (IC50) | Notes |

|---|---|---|

| 1,3-Dioxo-2-phenyethyl | 200 - 500 nM | Significant selectivity |

| 1,3-Dioxo-2-phenyl | Not specified | Lacks phenethyl side chain |

| 1,3-Dioxo-2-(hexyl ester) | Not specified | Ester derivative |

Properties

IUPAC Name |

1,3-dioxo-2-(2-phenylethyl)isoindole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c19-15-13-7-6-12(17(21)22)10-14(13)16(20)18(15)9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDZUDIRGRAYIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47197404 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.